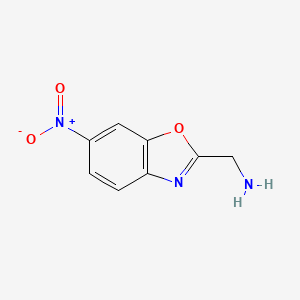

6-Nitrobenzoxazole-2-methanamine

Description

6-Nitrobenzoxazole-2-methanamine is a nitro-substituted benzoxazole derivative characterized by a methanamine group (-CH₂NH₂) at the 2-position of the benzoxazole heterocycle and a nitro (-NO₂) group at the 6-position. Benzoxazoles are aromatic heterocyclic compounds containing oxygen and nitrogen, which confer unique electronic properties and reactivity.

Properties

CAS No. |

944897-51-2 |

|---|---|

Molecular Formula |

C8H7N3O3 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

(6-nitro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2 |

InChI Key |

VTSCOUKLGUCRDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzoxazole-2-methanamine typically involves the reaction of 2-aminophenol with nitrobenzaldehyde under specific conditions. One common method includes the use of ethanol as a solvent and lead tetraacetate as a catalyst. The reaction is carried out under reflux conditions, followed by further reactions with hydrochloric acid, sodium nitrite, and sodium azide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nanocatalysts and metal catalysts are often employed to improve efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrobenzoxazole-2-methanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

6-Nitrobenzoxazole-2-methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Nitrobenzoxazole-2-methanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison with Patent Compounds

| Compound Name | Heterocycle | Position 6 Substituent | Position 2 Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | Benzoxazole | -NO₂ | -CH₂NH₂ (methanamine) | Primary amine; strong EWG at C6 |

| N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide | Benzothiazole | -CF₃ | -NHCOCH₂R (acetamide) | Amide; moderate EWG at C6 |

Key Observations :

Heterocycle: Benzoxazole (O) vs.

Position 6 Substituent: -NO₂ (strong electron-withdrawing group, EWG) vs. -CF₃ (moderate EWG). The nitro group may enhance electrophilic reactivity, whereas -CF₃ improves metabolic stability and membrane permeability.

Position 2 Functional Group: Methanamine (-CH₂NH₂) vs. acetamide (-NHCOCH₂R).

Physicochemical and Pharmacological Implications

Hypothetical Data Table (Based on Structural Analogues):

| Property | This compound | N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide |

|---|---|---|

| Molecular Weight (g/mol) | ~195 | ~354 (varies with R-group) |

| logP (Predicted) | ~1.2 (moderate lipophilicity) | ~2.8 (higher lipophilicity due to -CF₃ and S) |

| Solubility | Moderate (amine enhances H₂O solubility) | Low (amide and -CF₃ reduce H₂O solubility) |

| Bioactivity | Potential CNS activity (amine) | Likely enzyme inhibition (amide) |

Research Findings :

- Electronic Effects : The nitro group in this compound may render it more reactive in electrophilic substitution reactions compared to -CF₃-substituted benzothiazoles.

- Pharmacokinetics : The primary amine could facilitate protonation at physiological pH, enhancing solubility but increasing susceptibility to oxidative metabolism. In contrast, acetamide derivatives in the patent may exhibit prolonged half-lives due to reduced metabolic degradation .

Biological Activity

6-Nitrobenzoxazole-2-methanamine is a heterocyclic compound belonging to the benzoxazole family, characterized by a nitro group at the sixth position and an amine group at the second position of the benzoxazole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceuticals.

| Property | Value |

|---|---|

| CAS No. | 944897-51-2 |

| Molecular Formula | C8H7N3O3 |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | (6-nitro-1,3-benzoxazol-2-yl)methanamine |

| InChI | InChI=1S/C8H7N3O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4,9H2 |

| InChI Key | VTSCOUKLGUCRDN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1N+[O-])OC(=N2)CN |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various pathogens, including bacteria and fungi. The presence of the nitro group is crucial for its biological efficacy as it can be reduced to form reactive intermediates that interact with cellular components, leading to cell death.

Case Studies

- Study on Bacterial Inhibition : A study demonstrated that derivatives of nitro-containing compounds, including this compound, showed potent activity against Staphylococcus epidermidis and Pseudomonas aeruginosa. The results highlighted its potential as an antimicrobial agent in clinical settings .

- Antimycobacterial Activity : Another investigation focused on nitro-containing compounds for their efficacy against Mycobacterium tuberculosis. Compounds similar to this compound were found to reduce bacterial load significantly in murine models of tuberculosis .

The mechanism of action involves the reduction of the nitro group, leading to the formation of reactive nitrogen species that can inhibit essential enzymes or disrupt cellular processes. This mechanism is similar to other nitro-containing compounds that have been successfully used in antimicrobial therapies.

Comparison with Similar Compounds

This compound can be compared with other benzoxazole derivatives:

| Compound | Nitro Group | Amine Group | Biological Activity |

|---|---|---|---|

| 6-Nitrobenzoxazole | Yes | No | Moderate antimicrobial effects |

| 2-Aminobenzoxazole | No | Yes | Limited antimicrobial effects |

| 6-Nitrobenzothiazole | Yes | No | High activity against bacteria |

The unique combination of both nitro and amine groups in this compound enhances its reactivity and biological activity compared to other derivatives.

Research Applications

The compound has been utilized in various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.

- Pharmaceutical Development : Investigated for new drug formulations targeting resistant bacterial strains.

- Industrial Applications : Used in producing dyes and pigments due to its chemical stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.